N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide, also known as Sunitinib, is a small molecule drug that is used for the treatment of various types of cancer. It was first approved by the FDA in 2006 and has since been used to treat renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research into pyridonecarboxylic acids and their derivatives has demonstrated significant antibacterial activity. The synthesis of analogs containing amino- and hydroxy-substituted cyclic amino groups at C-7 has shown promising in vitro and in vivo antibacterial properties. These compounds have been identified for their potential against various bacterial strains, indicating their potential as novel antibacterial agents (Egawa et al., 1984).
Tachykinin NK(1) Receptor Antagonists
Studies on axially chiral 1,7-naphthyridine-6-carboxamide derivatives have shown that these compounds possess orally active tachykinin NK(1) antagonistic activities. They have demonstrated effects on bladder functions in animal models, highlighting their potential therapeutic benefits for bladder function disorders (Natsugari et al., 1999).
Anti-inflammatory and Analgesic Agents
N,N-disubstituted 5-amino-N,N-diethyl-9-isopropyl triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides have been evaluated for their anti-inflammatory and analgesic activities. These compounds have shown potent anti-inflammatory and analgesic effects without inducing acute gastrolesivity, suggesting their potential for safer pain and inflammation management strategies (Grossi et al., 2005).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These compounds have shown promising results, with some derivatives exhibiting potent cytotoxicity, suggesting their potential use in cancer therapy (Deady et al., 2005).
Antimicrobial Activity
Chiral linear carboxamides with incorporated peptide linkage have been developed and tested for their antimicrobial properties. These compounds represent a novel approach to combating microbial resistance, offering new avenues for the development of antimicrobial agents (Khalifa et al., 2016).
Eigenschaften
IUPAC Name |
N,N-diethyl-7-methyl-4-(3-methylanilino)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-5-25(6-2)21(26)18-13-22-20-17(11-10-15(4)23-20)19(18)24-16-9-7-8-14(3)12-16/h7-13H,5-6H2,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCVEIBAHFTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.